molecular formula C11H9N5O2 B3067271 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione CAS No. 89988-40-9

4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione

Cat. No.: B3067271
CAS No.: 89988-40-9
M. Wt: 243.22 g/mol
InChI Key: XSKRQLWWPAIQSY-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is a heterocyclic compound that belongs to the class of triazinoquinazolines This compound is characterized by its unique structure, which includes a triazine ring fused to a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylquinazoline with hydrazine derivatives, followed by cyclization to form the triazinoquinazoline core. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinazoline derivatives.

    Reduction: Formation of reduced triazinoquinazoline derivatives.

    Substitution: Formation of substituted triazinoquinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Shares the quinazoline core but lacks the triazine ring.

    2-Methylquinazoline: Similar structure but without the amino and triazine groups.

    1,2,4-Triazine Derivatives: Compounds with a triazine ring but different substituents and fused ring systems.

Uniqueness

4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is unique due to its fused triazinoquinazoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-6-9(17)15(12)11-13-8-5-3-2-4-7(8)10(18)16(11)14-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKRQLWWPAIQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C3=CC=CC=C3N=C2N(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381709
Record name 4-amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89988-40-9
Record name 4-amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Reactant of Route 2
4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
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4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
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4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Reactant of Route 5
4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Reactant of Route 6
4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione

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